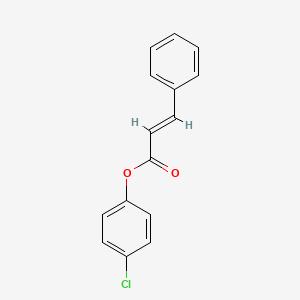
4-chlorophenyl 3-phenylacrylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 4-chlorophenyl 3-phenylacrylate often involves complex organic reactions. For example, a method described involves the condensation of cyanuric chloride with aniline, followed by various spectroscopic techniques for characterization. Such processes highlight the intricate steps required to synthesize compounds with similar structures, offering insights into the synthetic pathways that could be adapted for 4-chlorophenyl 3-phenylacrylate (Eno et al., 2022).
Molecular Structure Analysis
The detailed structural analysis of related compounds, such as those involving crystal and molecular structure determinations, provides essential data on molecular arrangements, bonding types, and stability. For instance, the crystal structure determination of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate reveals intramolecular hydrogen bonds and π-π interactions, which contribute to the molecule's stability and could be similar in 4-chlorophenyl 3-phenylacrylate derivatives (Achutha et al., 2017).
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
4-chlorophenyl 3-phenylacrylate derivatives have been extensively studied for their molecular structures and spectroscopic properties. The vibrational studies, Density Functional Theory (DFT) analysis, and experimental geometrical parameters of these molecules have been compared with theoretical data to exhibit the stability of the results. The HOMO-LUMO energy distribution and Molecular Electrostatic Potential (MEP) mapping are critical in demonstrating charge transfer within the molecule. Furthermore, Quantum theory of atoms in molecules (QTAIM), Electron Localization Function (ELF), and the interaction of the molecule have been investigated to understand the molecular structure better (Sivakumar et al., 2021).
Antimicrobial Activity
Several studies have synthesized and analyzed derivatives of 4-chlorophenyl 3-phenylacrylate for their antimicrobial properties. These compounds have been screened for in vitro antibacterial and antifungal activity against various bacterial and fungal strains, showing variable and modest activities. This showcases the potential of these compounds in the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).
Photocatalytic Decomposition and Environmental Applications
The derivatives of 4-chlorophenyl 3-phenylacrylate have been employed in photocatalytic decomposition of toxic compounds like chlorophenols in water. This highlights their potential in environmental remediation and pollution control. Magnetic nanocomposites, for instance, have been synthesized and used for the effective decomposition of 4-chlorophenol in water under ultraviolet irradiation, signifying a greener and more efficient method for the removal of organic pollutants (Singh et al., 2017).
Molecular Docking and Biological Studies
Molecular docking and biological studies of 4-chlorophenyl 3-phenylacrylate derivatives are pivotal in understanding their biological activities and potential therapeutic applications. The interactions of these molecules with different proteins, their binding energy, and their potential as anti-Candida agents have been studied extensively. This not only aids in the understanding of the molecular mechanisms of these compounds but also opens pathways for the development of new drugs (Jayasheela et al., 2018).
Propriétés
IUPAC Name |
(4-chlorophenyl) (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZTALFKHKAKL-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



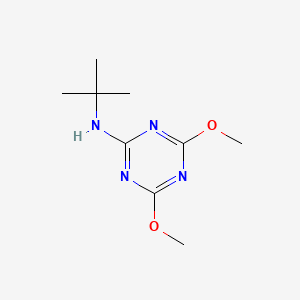
![2-ethyl-8-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5667351.png)
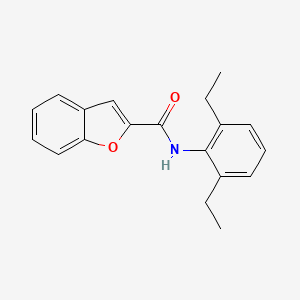
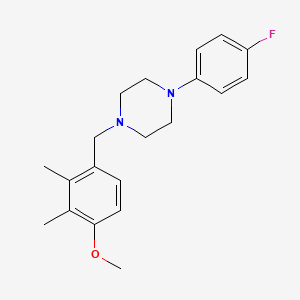
![2-amino-4-ethyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B5667393.png)
![2-[2'-(hydroxymethyl)biphenyl-4-yl]-N,N-dimethylacetamide](/img/structure/B5667406.png)
![N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B5667414.png)
![1'-[(4-methyl-1-piperidinyl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5667415.png)
![2-methoxy-3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667422.png)
![N-[(5-bromo-2-furyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5667428.png)

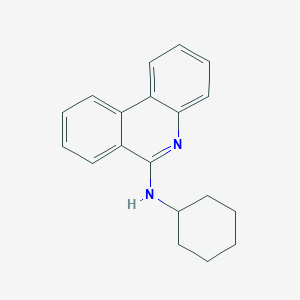

![1-[(2,4-dichlorophenoxy)acetyl]azepane](/img/structure/B5667447.png)